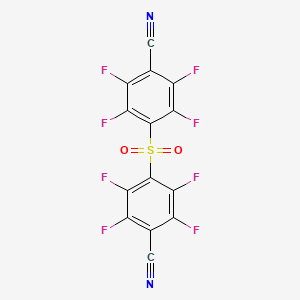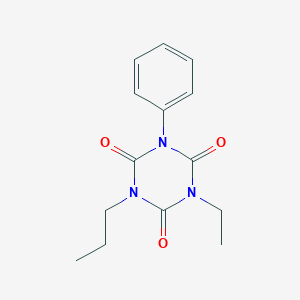
2,4,4,6-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6-Tetramethylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attached. This compound is part of the larger family of alkanes, which are hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their stability and are often used as fuels and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethylheptane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using a catalyst. For example, the reaction of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, can produce this compound. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. Catalysts are often employed to enhance the reaction rate and selectivity. The separation and purification of the final product are achieved through distillation and other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, halogenation can occur when a halogen atom replaces a hydrogen atom in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,4,4,6-Tetramethylheptane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon reactions and mechanisms.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethylheptane depends on the specific reaction it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form new products by breaking and forming chemical bonds. In reduction reactions, it gains hydrogen atoms or loses oxygen atoms, leading to the formation of more saturated compounds. In substitution reactions, the compound undergoes a replacement of atoms or groups, resulting in the formation of new chemical species.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylheptane
- 2,2,4,6-Tetramethylheptane
- 2,2,4-Trimethylpentane
Uniqueness
2,4,4,6-Tetramethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position and number of methyl groups influence its boiling point, melting point, and reactivity compared to other similar compounds.
Properties
CAS No. |
61868-57-3 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,4,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
DTMSZIVVBLZFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)








![N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide](/img/structure/B14549600.png)

![Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate](/img/structure/B14549623.png)
